Cas no 86489-89-6 (3-(bromomethyl)-1,2,4,5-tetramethoxybenzene)

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a brominated aromatic compound featuring a reactive bromomethyl group and four methoxy substituents. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing tetramethoxybenzyl moieties into target molecules. The bromomethyl group facilitates further functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-rich tetramethoxybenzene core enhances stability and influences reactivity in electrophilic aromatic substitutions. Its well-defined reactivity profile and high purity make it suitable for pharmaceutical and materials science applications, including the synthesis of complex ligands or protected intermediates. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
3-(bromomethyl)-1,2,4,5-tetramethoxybenzene structure
86489-89-6 structure
Product Name:3-(bromomethyl)-1,2,4,5-tetramethoxybenzene
CAS No:86489-89-6
MF:C11H15BrO4
MW:291.138403177261
MDL:MFCD18382541
CID:1851931
PubChem ID:10517658
Update Time:2025-10-17

3-(bromomethyl)-1,2,4,5-tetramethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene
    • 1-bromomethyl-2,3,5,6-tetramethoxybenzene
    • FD7116
    • 2,3,5,6-tetramethoxybenzyl bromide
    • DTXCID40392017
    • DTXSID40441195
    • 86489-89-6
    • MDL: MFCD18382541
    • Inchi: 1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3
    • InChI Key: OIHGNVPUXDUQKY-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C=C(C=1OC)OC)OC)OC

Computed Properties

  • Exact Mass: 290.01500
  • Monoisotopic Mass: 290.01537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • Density: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 127 ºC
  • Solubility: Very slightly soluble (0.79 g/l) (25 º C),
  • PSA: 36.92000
  • LogP: 2.61590

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Additional information on 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene

Introduction to 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS No. 86489-89-6)

3-(bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS No. 86489-89-6) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound features a benzene ring substituted with four methoxy groups and a bromomethyl group, making it an attractive starting material for various synthetic pathways and pharmaceutical applications.

The chemical formula of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene is C10H13BrO4, and its molecular weight is 257.11 g/mol. The compound's solubility in organic solvents such as dichloromethane and ethanol makes it suitable for a wide range of chemical reactions. Its reactivity is primarily centered around the bromomethyl group, which can undergo nucleophilic substitution reactions to form new carbon-carbon bonds or functional groups.

In recent years, 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene has been extensively studied for its potential in the synthesis of bioactive molecules. One notable application is in the development of new anticancer agents. Researchers have utilized this compound as a key intermediate in the synthesis of substituted benzene derivatives that exhibit potent antitumor activity. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene-derived compounds that showed significant inhibition of cancer cell growth in vitro.

Beyond its use in medicinal chemistry, 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene has also found applications in materials science. The presence of multiple methoxy groups on the benzene ring imparts unique electronic and optical properties to the compound. These properties have been exploited in the development of new materials for organic electronics and photovoltaic devices. A recent study published in Advanced Materials highlighted the use of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene-based polymers as efficient electron transport materials in organic solar cells.

The synthetic accessibility of 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene has further enhanced its utility in research and industrial settings. Several efficient synthetic routes have been developed to prepare this compound on both small and large scales. One common method involves the bromination of 1,2,4,5-tetramethoxybenzene followed by methylation to introduce the bromomethyl group. These synthetic protocols are well-documented and can be adapted to meet specific requirements in different applications.

In terms of safety and handling, it is important to note that while 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene is not classified as a hazardous material or controlled substance, it should still be handled with care due to its reactivity and potential for forming volatile organic compounds during certain reactions. Proper personal protective equipment (PPE) and laboratory safety protocols should always be followed when working with this compound.

The future prospects for 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene are promising. Ongoing research continues to explore new applications and derivatives of this compound across various fields. For example, recent studies have investigated its potential as a precursor for novel catalysts and ligands in homogeneous catalysis. Additionally, there is growing interest in using this compound as a building block for supramolecular assemblies and self-assembling materials.

In conclusion, 3-(bromomethyl)-1,2,4,5-tetramethoxybenzene (CAS No. 86489-89-6) is a valuable chemical entity with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and beyond. Its unique molecular structure and reactivity make it an essential tool for researchers and chemists working on innovative projects. As research progresses and new applications are discovered, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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